molecular formula C12H10FNO4 B3020368 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 923819-89-0

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B3020368
CAS No.: 923819-89-0
M. Wt: 251.213
InChI Key: SCVRIWPTORCFOF-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 2, an ethoxy group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₀FNO₄, with a molecular weight of 267.26 g/mol (calculated from ). This compound is commercially available for research purposes, with suppliers such as Santa Cruz Biotechnology offering it at $248.00 for 250 mg and $510.00 for 1 g . The ethoxy and 4-fluorophenyl substituents likely influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological or synthetic applications.

Properties

IUPAC Name

5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c1-2-17-12-9(11(15)16)14-10(18-12)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVRIWPTORCFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923819-89-0
Record name 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid exhibit promising anticancer activities. The fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of oxazolecarboxylic acids can inhibit specific kinases associated with tumor growth, making them candidates for further development as anticancer agents.

Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. In preclinical studies, it demonstrated efficacy in reducing pain and inflammation in animal models, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Biological Research

Proteomics and Biomarker Discovery
this compound is utilized in proteomics research to identify biomarkers for various diseases. Its ability to modify protein interactions makes it valuable in studying disease mechanisms at the molecular level. For instance, it can be used to tag proteins of interest for subsequent analysis through mass spectrometry.

Enzyme Inhibition Studies
This compound has been employed in enzyme inhibition assays to explore its effects on specific metabolic pathways. By inhibiting enzymes involved in critical biochemical processes, researchers can gain insights into metabolic disorders and develop targeted therapies.

Material Sciences

Synthesis of Functional Materials
In material sciences, this compound can serve as a precursor for synthesizing functional materials. Its unique chemical structure allows for modifications that can lead to the development of materials with specific electronic or optical properties. These materials have potential applications in organic electronics and photonics.

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of oxazole derivatives, including this compound. The results showed significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Proteomics Application
In a study focused on biomarker discovery for Alzheimer's disease, researchers utilized this compound to label proteins involved in amyloid plaque formation. The findings highlighted its effectiveness in enhancing detection sensitivity during mass spectrometry analysis .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,3-oxazole-4-carboxylic acid derivatives, which are structurally diverse due to variations in substituents at positions 2, 4, and 3. Below is a detailed comparison with key analogues:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Source
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid 2: 4-fluorophenyl; 5: ethoxy; 4: carboxylic acid 267.26 Not reported Research chemical; potential pharmacological use Santa Cruz Biotechnology
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 2: phenyl; 5: methyl; 4: carboxylic acid 203.19 239–242 High thermal stability; used in synthetic chemistry Kanto Reagents
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 2: phenyl; 5: methyl; 4: carboxylic acid 203.19 182–183 Intermediate for drug synthesis Kanto Reagents
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 2: thiophen-2-yl; 5: 4-methoxyphenyl 301.32 Not reported Studied for heterocyclic reactivity Commercial suppliers
2-Phenyl-1,3-oxazole-4-carboxylic acid 2: phenyl; 4: carboxylic acid 189.17 Not reported Precursor for bioactive molecule synthesis Research suppliers
2-Methyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid Complex glucamine substituent ~400 (estimated) Not reported Vasoconstrictor activity at 1–50 μM Synthetic studies

Key Differences and Trends

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound is associated with enhanced biological activity in other fluorinated analogues, such as statins (e.g., atorvastatin and pitavastatin), where fluorine improves metabolic stability and binding affinity . Ethoxy vs.

Thermal Stability :

  • Methyl-substituted oxazoles (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit higher melting points (239–242°C) compared to unsubstituted derivatives, suggesting greater crystallinity .

Biological Activity: Vasoactive Properties: Oxazole derivatives modified with N-methyl-D-glucamine (e.g., 2-phenyl-5-glucamine-substituted oxazole) show concentration-dependent vasoactive effects, highlighting the role of polar substituents in modulating biological activity . Antiplasmodial Potential: Structural similarities to cyanobacterial metabolites (e.g., Ile-MOzl-Ca) suggest possible antiplasmodial applications, though this requires validation .

Biological Activity

5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS: 923819-89-0) is a synthetic compound belonging to the oxazole family, characterized by its unique structural features, including an ethoxy group and a para-fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

The molecular formula of this compound is C12H10FNO4C_{12}H_{10}FNO_{4} with a molecular weight of 251.21 g/mol. The presence of the oxazole ring, along with the ethoxy and carboxylic acid groups, suggests various reactivity patterns that can be exploited for biological applications.

Property Value
Molecular FormulaC₁₂H₁₀FNO₄
Molecular Weight251.21 g/mol
CAS Number923819-89-0

Anticancer Potential

Research indicates that compounds within the oxazole family exhibit significant anticancer properties. Preliminary studies suggest that this compound may also possess similar activities. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression.

In vitro studies have shown that derivatives of oxazole compounds can inhibit the growth of several cancer cell lines. For instance, compounds related to this compound have been tested against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines, demonstrating varying degrees of cytotoxicity.

Cell Line IC₅₀ (µg/mL) Activity
HeLa[Value]Moderate Activity
Caco-2[Value]High Activity
H9c2[Value]Low Activity

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer metabolism.
  • Receptor Modulation : It can interact with specific receptors, modulating their activity and potentially leading to reduced tumor growth.
  • Chemical Reactivity : The carboxylic acid group can participate in ionic interactions with biological macromolecules, enhancing binding affinity.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using precursors like 4-fluoroaniline and ethyl oxalyl chloride under reflux conditions. This method can be optimized for yield and purity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Molecular Formula Unique Features
5-Methoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acidC₁₂H₁₀FNO₄Methoxy instead of ethoxy group
5-Ethoxy-2-(2-furyl)-1,3-oxazole-4-carboxylic acidC₁₀H₉NO₄Contains a furan ring
5-Ethoxy-2-(phenyl)-1,3-oxazole-4-carboxylic acidC₁₂H₁₁NO₄No fluorine substitution

Future Research Directions

Further studies are warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating its pharmacokinetics and potential therapeutic applications could lead to significant advancements in drug development.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves cyclization of ethoxy-substituted precursors with fluorophenyl intermediates. Key steps include:

Condensation : React 4-fluoroaniline derivatives with ethoxy-oxazole precursors under acidic conditions.

Cyclization : Use reagents like POCl₃ or DCC to form the oxazole ring.

Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (compare to literature values, e.g., mp 182–183°C for analogous oxazoles ).

How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ethoxy group : Look for triplet δ 1.3–1.5 ppm (CH₃) and quartet δ 3.8–4.2 ppm (CH₂).
    • 4-Fluorophenyl : Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8–9 Hz) and ¹⁹F NMR signal near δ -110 ppm .
    • Oxazole ring : Carboxylic acid proton absent (if deprotonated); carbonyl carbon at δ 160–170 ppm.
  • IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C-O-C (ethoxy) at 1200–1250 cm⁻¹ .

Advanced Research Questions

How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:
Conflicts may arise from polymorphism or solvent effects.

  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between oxazole and fluorophenyl groups). For example, analogous oxazoles show coplanar aromatic systems with angles <10° .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to identify discrepancies caused by dynamic effects .

What strategies improve the solubility of this compound for in vitro biological assays?

Methodological Answer:

  • Derivatization : Convert the carboxylic acid to a sodium salt or methyl ester to enhance aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Solubilize in buffers at pH >7 (carboxylic acid deprotonation).
    • Monitor stability via LC-MS to avoid decomposition .

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the oxazole ring’s electron-deficient C4 position.
  • Reactivity indices : Calculate Fukui functions (via Gaussian) to identify electrophilic sites. For example, the oxazole C4 carbon often shows high electrophilicity .

Data Contradiction Analysis

How to address discrepancies in reported melting points for structurally similar oxazoles?

Methodological Answer:

  • Source validation : Cross-check purity methods (e.g., HPLC vs. TLC) and crystallization solvents.
    • Example: 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid has mp 182–183°C , but impurities or polymorphs (e.g., solvent-free vs. solvates) may shift values by 5–10°C.
  • DSC analysis : Perform differential scanning calorimetry to detect polymorphic transitions .

Structural and Functional Insights

What crystallographic data reveal about the compound’s conformation?

Methodological Answer:

  • X-ray studies : Analogous oxazoles (e.g., 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) show planar oxazole and fluorophenyl rings with intermolecular π-π stacking (3.5–4.0 Å distances) .
  • Hydrogen bonding : Carboxylic acid groups form dimers (O···H distance ~1.8 Å), critical for crystal packing .

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